2,3-Dimethyl-4'-piperidinomethyl benzophenone
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Description
“2,3-Dimethyl-4’-piperidinomethyl benzophenone” (also referred to as DMPPB) is a chemical compound with the molecular formula C21H25NO . Its molecular weight is 307.43 g/mol .
Molecular Structure Analysis
The molecular structure of “2,3-Dimethyl-4’-piperidinomethyl benzophenone” consists of 21 carbon atoms, 25 hydrogen atoms, and 1 nitrogen atom . For a detailed structural analysis, it would be best to refer to a reliable chemical database or scientific literature.Scientific Research Applications
Synthesis and Receptor Affinity
2,3-Dimethyl-4'-piperidinomethyl benzophenone has been studied for its synthesis and receptor affinity. Research indicates that it shows high NMDA-receptor affinity, which could be significant in studying neurological pathways and diseases. This affinity is particularly notable in primary amines derived from this compound, with selectivity for the NMDA receptor demonstrated (Aepkers & Wünsch, 2004).
Environmental Applications
In environmental science, derivatives of this compound have been used in the synthesis of tertiary amine-functionalized adsorption resins. These resins show significant potential for the removal of certain pollutants, like benzophenone-4, from water. This highlights its application in environmental remediation and pollution control (Zhou et al., 2018).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of benzophenone-based compounds, including this compound, have been extensively studied. These studies include the synthesis and analysis of novel photoinitiators for industrial applications, highlighting their utility in material sciences and industrial chemistry (Balta et al., 2015).
Biodegradation and Environmental Safety
Research has also focused on the biodegradation of benzophenone and its derivatives, which is crucial for assessing their environmental impact. For example, studies on co-composting of food waste with sawdust and mature compost have shown high removal efficiency of benzophenone, suggesting effective methods for treating organic pollutants (Lin et al., 2021).
Applications in Biology
Benzophenone derivatives, including this compound, have found applications in biology. Their use in photocrosslinking amino acids for the genetic code of Escherichia coli exemplifies their utility in advanced biochemical research and protein interaction studies (Chin et al., 2002).
Properties
IUPAC Name |
(2,3-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-7-6-8-20(17(16)2)21(23)19-11-9-18(10-12-19)15-22-13-4-3-5-14-22/h6-12H,3-5,13-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWXHRFUFVLJRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642692 |
Source
|
Record name | (2,3-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-46-5 |
Source
|
Record name | Methanone, (2,3-dimethylphenyl)[4-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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